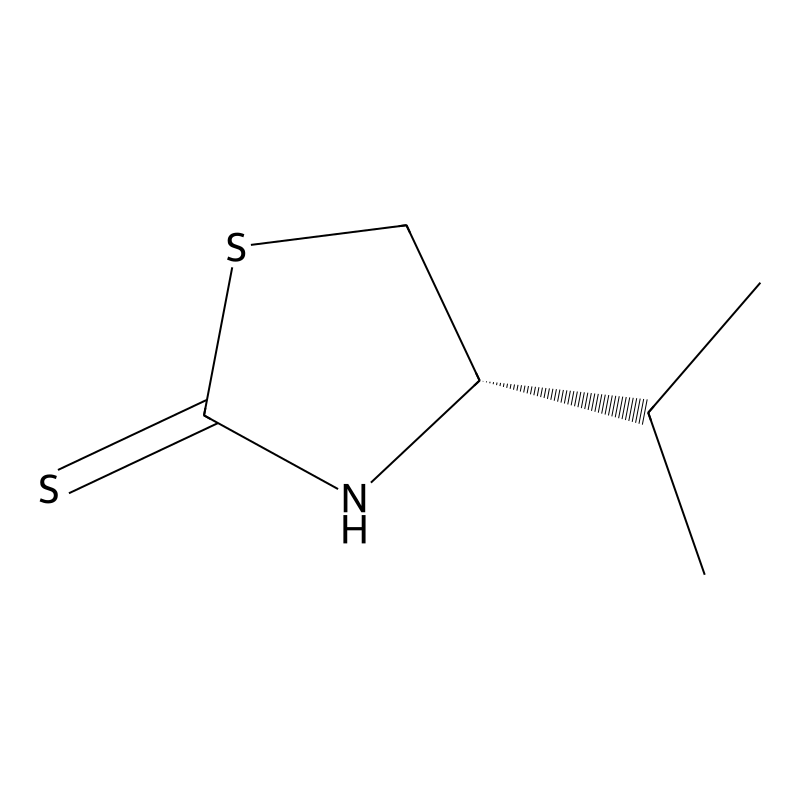

(S)-4-Isopropylthiazolidine-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

- Precursor for Heterocyclic Scaffolds: (S)-4-Isopropylthiazolidine-2-thione can be a valuable starting material for synthesizing other important heterocyclic compounds. Studies have shown its use in the preparation of diverse heterocycles, including fused thiazoles and their derivatives [1].

Medicinal Chemistry

- Exploration of Biological Activity: The potential biological activity of (S)-4-Isopropylthiazolidine-2-thione is a subject of ongoing research. However, there is limited publicly available information on its specific therapeutic effects. Some commercial suppliers list it as a pharmaceutical raw material, suggesting its potential application in drug development [2, 3].

(S)-4-Isopropylthiazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of approximately 161.3 g/mol. It is characterized by a thiazolidine ring structure, which incorporates both sulfur and nitrogen atoms, making it a valuable compound in synthetic and medicinal chemistry. The compound is typically available as a white to almost white powder or crystalline solid, with a melting point ranging from 69°C to 74°C and a specific rotation of -33.0 to -40.0 degrees (C=1, CHCl₃) .

- Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide .

- Reduction: Reduction reactions can convert the thione group into a thiol .

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the sulfur atom .

This compound exhibits notable biological activities, particularly in the fields of antifungal and antidiabetic research:

- Antifungal Activity: Derivatives of thiazolidine-2-thione, including (S)-4-Isopropylthiazolidine-2-thione, have shown strong antifungal properties against various pathogens, suggesting its potential in developing antifungal agents .

- Antidiabetic Properties: Related compounds known as thiazolidinediones are recognized for their role as potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for insulin sensitivity and glucose homeostasis .

Several synthetic routes have been developed for (S)-4-Isopropylthiazolidine-2-thione:

- Chiral Auxiliary Method: This compound is often utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of specific stereochemical configurations in drug development .

- Complex Formation: It can form complexes with metals, such as silver, enhancing its utility in synthetic applications .

- Heterocyclic Ligand Synthesis: The compound has been used to synthesize novel chiral complexes through reactions with metal salts like mercury(II) acetate .

(S)-4-Isopropylthiazolidine-2-thione finds applications across various fields:

- Pharmaceutical Research: It serves as a chiral auxiliary in drug synthesis, particularly for creating stereochemically pure intermediates .

- Material Science: Its ability to form metal complexes makes it useful in material science for developing new materials with specific properties.

- Biological Studies: Given its biological activities, it is explored for potential therapeutic applications against fungal infections and diabetes .

Research on interaction studies involving (S)-4-Isopropylthiazolidine-2-thione focuses on its complexation with metals and its effects on biological systems:

- Metal Complexes: Studies have shown that this compound can form stable complexes with silver ions, which may enhance its reactivity and selectivity in various chemical processes .

- Biological Interactions: Investigations into its interactions with biological targets, particularly PPARγ, have highlighted its potential role in modulating metabolic pathways related to insulin sensitivity .

Several compounds share structural similarities with (S)-4-Isopropylthiazolidine-2-thione. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-4-Isopropylthiazolidine-2-thione | Chiral Thiazolidine | Enantiomeric form with potentially different biological activity. |

| Thiazolidinedione | Thiazolidine Derivative | Known for antidiabetic properties; lacks isopropyl substituent. |

| 2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone | Exhibits different reactivity due to the carbonyl group instead of thione. |

(S)-4-Isopropylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of an isopropyl group, which influences its biological activity and reactivity compared to other similar compounds. Its applications as a chiral auxiliary further distinguish it within this class of compounds .

Molecular Formula and Weight

(S)-4-Isopropylthiazolidine-2-thione possesses the molecular formula C₆H₁₁NS₂ and a molecular weight of 161.28 grams per mole [1] [2] [3]. The compound is characterized by the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two sulfur atoms, with these atoms arranged in a specific three-dimensional configuration that determines its unique chemical and physical properties [4].

The molecular weight determination has been consistently reported across multiple analytical sources, with values ranging from 161.28 to 161.3 grams per mole [1] [6]. The precise molecular weight measurement is critical for stoichiometric calculations and purity assessments in synthetic applications.

Structural Configuration

The compound exhibits a five-membered heterocyclic ring structure known as thiazolidine, which incorporates both sulfur and nitrogen atoms within the ring framework [1] [2]. The thiazolidine ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a cyclic configuration. At the fourth position of the ring, an isopropyl group (1-methylethyl group) is attached, while the second position contains a thione functional group (C=S) [3] [7].

The structural configuration can be represented by the InChI string: InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 [2] [7]. The canonical SMILES representation is CC(C)C1CSC(=S)N1, while the isomeric SMILES notation is CC(C)[C@H]1CSC(=S)N1 [2] .

Bond Characteristics

The thiazolidine-2-thione scaffold exhibits distinctive bond characteristics that contribute to its unique chemical behavior. The carbon-sulfur double bond (C=S) in the thione group represents one of the most significant structural features, with bond lengths typically ranging around 1.652 Å for the thione form [8]. This bond is shorter than typical single C-S bonds, which average approximately 1.813 Å in similar heterocyclic systems [9].

The ring structure contains both C-S and C-N single bonds. The C-S single bonds within the ring typically measure approximately 1.813 Å [9], while the C-N bond lengths in thiazolidine systems generally range around 1.391 Å, which is shorter than the classical C-N bond length of 1.417 Å [9].

Detailed studies of thiazolidine-2-thione derivatives reveal that the sulfur-carbon bonds exhibit considerable variation depending on their position within the molecule. The endocyclic sulfur-carbon bonds (those within the ring) typically show different characteristics compared to the exocyclic thione sulfur-carbon bond [8].

Stereochemical Analysis

(S)-4-Isopropylthiazolidine-2-thione possesses one stereogenic center at the fourth carbon atom of the thiazolidine ring, where the isopropyl group is attached [2] [7]. The (S)-configuration indicates that the compound exhibits the sinister (left-handed) absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

The absolute configuration is confirmed through the specific rotation values, which are consistently negative for the (S)-enantiomer. The specific rotation [α]²⁰/D ranges from -33.0 to -40.0 degrees (c=1, CHCl₃) [1] [2], indicating strong optical activity. The corresponding (R)-enantiomer exhibits a positive specific rotation of +37 degrees under similar conditions [10].

The stereochemical purity of the compound is typically assessed through optical purity measurements, with commercial samples showing enantiomeric excess (ee) values of ≥99:1 [2]. This high optical purity is essential for applications requiring stereospecific interactions, particularly in asymmetric synthesis where the compound serves as a chiral auxiliary.

Physical Properties

Melting Point Determination

The melting point of (S)-4-Isopropylthiazolidine-2-thione has been consistently reported across multiple sources with slight variations in the reported ranges. The most commonly cited melting point range is 69.0 to 74.0°C [1] [11], with some sources reporting more specific ranges such as 69-71°C [2] or 66-67°C [12]. These variations likely reflect differences in measurement techniques, sample purity, and crystallization conditions.

The melting point serves as a critical physical property for compound identification and purity assessment. The relatively narrow melting point range indicates good thermal stability of the crystalline form under standard conditions. The compound maintains its solid state at room temperature, with decomposition occurring at significantly higher temperatures [12].

| Property | Value | Reference |

|---|---|---|

| Melting Point Range | 69.0-74.0°C | [1] [11] |

| Alternative Range | 69-71°C | [2] |

| Alternative Range | 66-67°C | [12] |

| Physical State (20°C) | Solid | [1] [11] |

Solubility Profile

The solubility characteristics of (S)-4-Isopropylthiazolidine-2-thione vary significantly depending on the solvent system employed. The compound demonstrates excellent solubility in chloroform, where it produces an almost transparent solution [1] [11]. This high solubility in chloroform makes it particularly suitable for optical rotation measurements and NMR spectroscopy analysis.

Water solubility data indicates limited aqueous solubility, with no specific quantitative data available in the literature [13] [14]. The compound's hydrophobic nature, attributed to the isopropyl substituent and the sulfur-containing heterocycle, contributes to its poor water solubility characteristics.

The partition coefficient (log P) between n-octanol and water has been reported as 1.2 [13] [14], indicating moderate lipophilicity. This value suggests that the compound has a balanced hydrophobic-hydrophilic character, with a slight preference for the organic phase.

Optical Activity and Rotation

The optical activity of (S)-4-Isopropylthiazolidine-2-thione represents one of its most distinctive physical properties. The specific rotation [α]²⁰/D has been measured at -33.0 to -40.0 degrees when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [1] [2] [11]. This significant negative rotation confirms the (S)-absolute configuration and indicates strong optical activity.

The optical activity measurements are typically performed using the sodium D-line (589 nm) at 20°C, following standard polarimetric procedures. The consistency of reported values across different sources suggests reliable measurement protocols and high enantiomeric purity of commercial samples.

The compound exhibits optical purity with enantiomeric excess values of ≥99:1 as determined by liquid chromatography [2]. This high optical purity is essential for applications in asymmetric synthesis where stereochemical integrity is paramount.

Crystallographic Data

While specific single-crystal X-ray diffraction data for (S)-4-Isopropylthiazolidine-2-thione are limited in the available literature, related thiazolidine-2-thione derivatives provide insight into the typical crystallographic parameters of this compound class. The compound crystallizes as white to almost white powder or crystals [1] [4] [11], suggesting a well-defined crystalline structure.

The density of the compound has been predicted to be approximately 1.17 g/cm³ [12] [10], indicating a relatively compact molecular packing in the solid state. The refractive index has been calculated as 1.591 [12] [10], which is within the typical range for organic compounds containing sulfur atoms.

Crystallographic studies of related thiazolidine derivatives reveal that the thiazolidine ring typically adopts envelope or twist conformations in the solid state [15] [16]. In envelope conformations, one atom deviates significantly from the mean plane of the other four atoms, while twist conformations involve two adjacent atoms deviating from the plane in opposite directions.

The puckering amplitude (q₂) for thiazolidine rings in similar compounds ranges from 0.30 to 0.38 Å [17] [16], indicating moderate ring flexibility. The puckering parameters provide quantitative measures of the degree and type of ring distortion from planarity.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy confirms the structural identity of (S)-4-Isopropylthiazolidine-2-thione through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinctive signals for the isopropyl group, the thiazolidine ring protons, and the exchangeable NH proton [1] [18] [19].

The isopropyl group typically shows a characteristic doublet for the methyl groups and a multiplet for the methine proton. The thiazolidine ring contributes two distinct CH₂ protons that appear as diastereotopic signals due to the chiral center at C-4. The NH proton appears as a broad signal that may be exchangeable with deuterium oxide.

¹³C NMR spectroscopy provides additional structural confirmation through the distinctive chemical shifts of the carbon atoms. The thione carbon (C=S) typically appears at approximately 180-190 ppm, while the other carbon atoms of the thiazolidine ring and isopropyl group appear at characteristic aliphatic regions [20].

Phosphorus-31 NMR studies of related derivatives show characteristic chemical shifts around -2.16 and -1.66 ppm, providing information about diastereomeric ratios when the compound is used as a chiral auxiliary [20].

Infrared Spectral Features

Infrared spectroscopy of (S)-4-Isopropylthiazolidine-2-thione reveals characteristic absorption bands that provide structural information about the functional groups present in the molecule. The most distinctive feature is the carbon-sulfur stretching vibration of the thione group, which appears at approximately 1085 cm⁻¹ [21].

The NH stretching vibration typically appears in the region around 3100-3300 cm⁻¹, though this may be broad due to potential hydrogen bonding interactions [21]. The carbon-hydrogen stretching vibrations of the aliphatic portions appear in the typical range of 2800-3000 cm⁻¹.

Ring vibrations and deformations contribute to the fingerprint region below 1500 cm⁻¹. The C-S ring stretching vibrations and various deformation modes provide additional structural confirmation [21].

| Vibration Type | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=S) | 1085 | Thione stretching |

| ν(N-H) | 3100-3300 | NH stretching |

| ν(C-H) | 2800-3000 | Aliphatic CH stretching |

Mass Spectrometry Patterns

Mass spectrometry analysis of (S)-4-Isopropylthiazolidine-2-thione provides molecular ion peaks and characteristic fragmentation patterns that confirm the molecular formula and structural features. The molecular ion peak appears at m/z 161, corresponding to the molecular weight of the compound [4] [18].

Fragmentation patterns typically involve loss of the isopropyl group or cleavage of the thiazolidine ring. Common fragment ions may include those resulting from the loss of sulfur atoms or the formation of smaller heterocyclic fragments [22].

High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition. The monoisotopic mass has been reported as 161.033291 Da [3] [7], which matches the calculated value for C₆H₁₁NS₂.

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy of (S)-4-Isopropylthiazolidine-2-thione reveals characteristic absorption bands associated with the thione chromophore and the heterocyclic system. The thione group typically exhibits absorption in the near-ultraviolet region due to n→π* transitions involving the sulfur lone pairs and the C=S π* orbital [23] [24].

The compound exhibits thione-thiol tautomerism in solution, which can be monitored through changes in the UV-visible absorption spectra [23] [25]. The thione form predominates in polar solvents, while the thiol form becomes more significant in nonpolar solvents [25].

Temperature-dependent studies reveal that the tautomeric equilibrium is endothermic and entropy-driven [26]. The combined effects of solvent and temperature can influence the relative concentrations of tautomeric forms, with some conditions achieving nearly equal concentrations of thione and thiol forms [26].

From L-Valine Derivatives

The most established synthetic approach to (S)-4-isopropylthiazolidine-2-thione involves the utilization of L-valine as the chiral starting material [2]. This classical methodology proceeds through a two-step sequence beginning with the reduction of L-valine to the corresponding amino alcohol, valinol, followed by cyclization with carbon disulfide under basic conditions.

The initial reduction step typically employs potassium borohydride and calcium chloride in ethanol, yielding (S)-3-methyl-2-amino-butanol with optical rotation [α]²⁰D -15.18° [2]. This amino alcohol intermediate is then subjected to cyclization conditions involving carbon disulfide and potassium hydroxide under reflux conditions for extended periods, typically 72 hours under nitrogen atmosphere [3].

The cyclization mechanism proceeds through the formation of a dithiocarbamate intermediate, followed by intramolecular nucleophilic attack to generate the five-membered thiazolidine ring with retention of stereochemical configuration. The reaction yields (S)-4-isopropylthiazolidine-2-thione with [α]²⁰D -36.90°, confirming the preservation of the original L-valine stereochemistry [2].

Amino Alcohol Cyclization Methods

Alternative approaches to thiazolidine-2-thione synthesis involve the direct cyclization of β-amino alcohols with carbon disulfide under various conditions [4] [5]. The reaction typically requires the presence of a base such as potassium hydroxide or sodium hydroxide to facilitate the initial nucleophilic attack on carbon disulfide.

The mechanism involves the formation of a dithiocarbamate anion intermediate, which undergoes intramolecular cyclization through a 5-exo-dig process [6]. The stereochemical outcome depends on the configuration of the starting amino alcohol and the reaction conditions employed. Under mild conditions, the cyclization preferentially forms oxazolidine-2-thiones, while more forcing conditions favor thiazolidine-2-thione formation [7].

Temperature control plays a crucial role in product selectivity. Microwave irradiation at 50°C with potassium carbonate leads to exclusive formation of oxazolidine-2-thiones, while higher temperatures or the presence of dimethyl sulfoxide as solvent promotes thiazolidine-2-thione formation [7].

Modern Synthetic Approaches

DABCO-Catalyzed Synthesis

Recent advances in thiazolidine-2-thione synthesis have introduced 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst for the construction of these heterocyclic systems [8] [6]. The DABCO-catalyzed protocol operates under remarkably mild conditions, requiring only 15 mol% catalyst loading at ambient temperature in the absence of solvent.

The reaction mechanism involves initial nucleophilic attack of the propargylamine on carbon disulfide, followed by base-assisted proton abstraction to generate a dithiocarbamate anion [6]. The subsequent intramolecular cyclization occurs through a 5-exo-dig process, with DABCO facilitating the final proton transfer to yield the thiazolidine-2-thione product with Z-configuration at the exocyclic double bond.

Hammett kinetic studies revealed that the nucleophilic attack of propargylamine on carbon disulfide is the rate-determining step, with electron-donating substituents on the alkyne moiety increasing reaction rates [6]. The negative ρ-value of -0.67 confirms that electron density loss occurs at the reaction center during this step.

Base-Mediated Cyclization Protocols

Various organic bases have been employed for thiazolidine-2-thione synthesis, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and DABCO showing particular effectiveness [6]. The choice of base significantly influences both reaction rate and product selectivity.

DBU-catalyzed reactions typically require higher temperatures (100°C) and longer reaction times but accommodate a broader range of substrates, particularly those bearing aliphatic substituents on the alkyne moiety [6]. In contrast, DABCO operates efficiently at room temperature but shows reduced activity with aliphatic alkyne substituents due to steric hindrance effects.

The base-mediated cyclization mechanism involves deprotonation of the propargylamine nitrogen, followed by nucleophilic attack on carbon disulfide to generate the dithiocarbamate intermediate. The cyclization step involves attack of the negatively charged sulfur atom on the activated alkyne π-system, with the base facilitating final proton transfer to complete the reaction [6].

One-Pot Synthetic Strategies

Contemporary synthetic methodologies have embraced one-pot multicomponent reactions for thiazolidine-2-thione synthesis, combining KA² coupling with carbon disulfide incorporation [6]. This approach begins with copper-catalyzed coupling of ketones, amines, and alkynes to generate α-tertiary propargylamines in situ, followed by immediate cyclization with carbon disulfide.

The one-pot protocol offers significant advantages in terms of operational simplicity and atom economy. However, the overall yields are typically lower than the stepwise approach due to the presence of multiple competing reactions and the need for more challenging purification procedures [6].

The reaction conditions involve initial heating at 100°C for 16 hours to form the propargylamine intermediate, followed by addition of DABCO and carbon disulfide at room temperature for 3 hours. This methodology has been successfully applied to synthesize various thiazolidine-2-thione derivatives in moderate to good yields (49-61%) [6].

Scale-Up and Industrial Production Considerations

Industrial implementation of thiazolidine-2-thione synthesis requires careful consideration of several factors including catalyst loading, reaction conditions, and purification methods. The DABCO-catalyzed approach shows particular promise for scale-up due to its mild reaction conditions and minimal solvent requirements.

For pilot-scale production, catalyst loading can be reduced to 10-15 mol% while maintaining acceptable reaction rates through slight temperature increases (25-50°C) and extended reaction times (8-12 hours). Industrial-scale production may employ even lower catalyst loadings (5-10 mol%) with further optimization of reaction conditions [6].

Process safety considerations become paramount at larger scales, particularly regarding the handling of carbon disulfide, which requires specialized equipment and safety protocols. The development of continuous flow processes and improved ventilation systems is essential for safe industrial implementation [6].

Economic factors favor the development of catalyst recovery and recycling systems. The basic nature of DABCO facilitates its recovery through acid-base extraction, potentially reducing overall process costs. Additionally, the implementation of solvent recycling systems and waste minimization strategies becomes increasingly important at industrial scales.

Stereoselectivity in Synthesis

Control of Absolute Configuration

The control of absolute configuration in thiazolidine-2-thione synthesis relies primarily on the use of chiral starting materials or chiral auxiliaries. The most reliable approach involves the use of L-valine-derived amino alcohols, which maintain their stereochemical integrity throughout the cyclization process [2].

Chiral auxiliary strategies have been extensively developed, with thiazolidinethione auxiliaries themselves serving as effective stereodirecting groups in subsequent transformations [9] [10] [11]. These auxiliaries provide excellent diastereomeric control in aldol reactions and other carbon-carbon bond-forming processes.

The mechanistic basis for stereochemical control lies in the formation of rigid chelated transition states that favor approach from the less hindered face of the substrate. The bulky isopropyl group in (S)-4-isopropylthiazolidine-2-thione effectively shields one face of the carbonyl group, leading to high levels of diastereoselectivity [9].

Stereochemical Purity Assessment

The assessment of stereochemical purity in thiazolidine-2-thione synthesis employs multiple analytical techniques. Optical rotation measurements provide a rapid assessment of enantiomeric purity, with (S)-4-isopropylthiazolidine-2-thione showing [α]²⁰D values ranging from -33° to -40° (c=1 in chloroform) [12].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, including coupling constant analysis that confirms the relative stereochemistry of adjacent stereocenters. The coupling constants between protons on the thiazolidine ring provide diagnostic information about the ring conformation and stereochemistry [14].